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Peptidoglycan(N-acetyl-D-glucosamine) -

Peptidoglycan(N-acetyl-D-glucosamine)

Catalog Number: EVT-1570738
CAS Number:
Molecular Formula: C34H60N8O18
Molecular Weight: 868.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peptidoglycan(N-acetyl-D-glucosamine) is a polyol.
Source

Peptidoglycan is synthesized in bacteria, primarily within the cytoplasm and then transported across the cytoplasmic membrane. The synthesis involves several enzymatic reactions that convert simple sugars and amino acids into the complex structure of peptidoglycan. It is predominantly found in Gram-positive and Gram-negative bacteria, where its composition and structure can vary significantly .

Classification

Peptidoglycan can be classified based on its structural characteristics:

  • Gram-positive peptidoglycan: Thick layers (up to 40 layers) of peptidoglycan with teichoic acids embedded within.
  • Gram-negative peptidoglycan: Thinner layers (1-3 layers) located between the inner and outer membranes, often associated with lipopolysaccharides on the outer membrane.
Synthesis Analysis

Methods

The synthesis of peptidoglycan occurs through a series of enzymatic reactions divided into two main stages: cytoplasmic synthesis and membrane insertion.

  1. Cytoplasmic Synthesis:
    • The initial steps involve converting fructose 6-phosphate into glucosamine-6-phosphate through the action of glutamine-dependent enzymes.
    • Subsequently, N-acetyl-D-glucosamine-6-phosphate is formed by transferring an acetyl group from acetyl-CoA.
    • This compound is then converted into UDP-N-acetylglucosamine, which serves as a precursor for further modifications .
  2. Membrane Insertion:
    • The UDP-N-acetylmuramic acid is synthesized by adding a lactyl group to UDP-N-acetylglucosamine.
    • The final step involves the assembly of disaccharide pentapeptides that are transported across the membrane by a lipid carrier known as bactoprenol .

Technical Details

Recent advancements in real-time monitoring techniques have improved our understanding of peptidoglycan synthesis. Techniques such as Förster resonance energy transfer (FRET) are now employed to study the dynamics of glycosyltransferase and transpeptidase activities during peptidoglycan assembly .

Molecular Structure Analysis

Structure

Peptidoglycan consists of glycan strands made up of alternating units of N-acetyl-D-glucosamine and N-acetylmuramic acid. These strands are cross-linked by short peptides, typically containing D-alanine, D-glutamic acid, and meso-diaminopimelic acid or L-lysine .

Data

The average chain length of glycan strands varies among species but typically ranges from 20 to 30 disaccharide units. In some cases, longer chains exceeding 50 disaccharide units have been observed .

Chemical Reactions Analysis

Reactions

The synthesis of peptidoglycan involves several key reactions:

  • Transglycosylation: The formation of glycan chains from UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid.
  • Transpeptidation: The cross-linking of peptide chains between glycan strands facilitated by penicillin-binding proteins .

Technical Details

These reactions are catalyzed by specific enzymes such as glycosyltransferases and transpeptidases, which play crucial roles in maintaining the structural integrity of the bacterial cell wall.

Mechanism of Action

Process

The mechanism by which peptidoglycan maintains cell wall integrity involves both structural support and protection against environmental stressors. During cell division, new peptidoglycan is synthesized at specific sites directed by protein complexes known as elongasomes and divisomes. These complexes ensure that peptidoglycan is added in a manner that allows for proper cell shape and division .

Data

Studies have shown that disruptions in peptidoglycan synthesis can lead to cell lysis or abnormal morphology due to osmotic stress, highlighting its critical role in bacterial viability.

Physical and Chemical Properties Analysis

Physical Properties

Peptidoglycan exhibits high tensile strength due to its cross-linked structure. It is insoluble in water but can swell when exposed to certain solvents.

Chemical Properties

Peptidoglycan is characterized by its unique composition of sugars and amino acids, which confer specific chemical reactivities. For instance, it can be hydrolyzed by lysozyme, an enzyme found in various bodily fluids that breaks down bacterial cell walls .

Applications

Scientific Uses

Peptidoglycan has significant applications in microbiology and biotechnology:

  • Antibiotic Targeting: Many antibiotics, such as penicillin, target enzymes involved in peptidoglycan synthesis.
  • Vaccine Development: Components derived from peptidoglycan are used in vaccine formulations due to their immunogenic properties.
  • Biotechnological Research: Peptidoglycan serves as a model system for studying cell wall biosynthesis and antibiotic resistance mechanisms in bacteria .
Structural Composition and Molecular Architecture

Chemical Structure of Peptidoglycan

Peptidoglycan (PG), also termed murein, is a heteropolymer that forms the stress-bearing scaffold of the bacterial cell wall. Its fundamental repeating unit consists of a disaccharide backbone formed by N-acetyl-D-glucosamine (GlcNAc or NAG) and N-acetylmuramic acid (MurNAc or NAM), connected via β-(1,4)-glycosidic linkages. MurNAc, a lactyl-ether derivative of GlcNAc, provides the attachment site for a peptide stem typically composed of 3-5 amino acids. This stem structure exhibits remarkable conservation across bacterial domains: In Escherichia coli (Gram-negative), the sequence is L-alanine→D-glutamic acid→meso-diaminopimelic acid (mDAP)→D-alanine→D-alanine. In contrast, Staphylococcus aureus (Gram-positive) features L-alanine→D-isoglutamine→L-lysine→D-alanine→D-alanine, often extended by a pentaglycine interbridge attached to the ε-amino group of lysine [1] [3] [6].

The biosynthesis of this macromolecule initiates in the cytosol. UDP-GlcNAc, a key activated nucleotide sugar derived from fructose-6-phosphate, undergoes conversion to UDP-MurNAc. Sequential addition of amino acids to UDP-MurNAc forms the precursor monomer unit (lipid II), which is then flipped across the membrane by MurJ flippase. Final assembly occurs extracellularly: Transglycosylases polymerize lipid II monomers into nascent glycan chains via β(1,4) linkages, while transpeptidases (penicillin-binding proteins, PBPs) catalyze peptide cross-linking between adjacent stems, creating the three-dimensional network [1] [4] [9].

Table 1: Fundamental Components of the Peptidoglycan Monomer Unit

ComponentChemical IdentityRole in Structure
N-Acetyl-D-Glucosamine (GlcNAc/NAG)Amino sugar with acetylated amino group at C-2Alternating unit in glycan backbone
N-Acetylmuramic Acid (MurNAc/NAM)GlcNAc with D-lactate attached via ether linkage to C-3Alternating backbone unit; Provides attachment point for peptide stem
Peptide Stem3-5 amino acids (e.g., L-Ala, D-Glu, mDAP/L-Lys, D-Ala-D-Ala)Site for cross-linking between glycan strands; Provides structural strength
β(1→4) Glycosidic BondCovalent link between C1 of MurNAc/GlcNAc and C4 of GlcNAc/MurNAcForms linear glycan chain backbone

Modifications in GlcNAc Moieties

Bacteria employ strategic chemical modifications of the GlcNAc residues to modulate peptidoglycan properties, primarily enhancing resistance to host defenses and altering mechanical strength:

  • N-Deacetylation: Enzymatic removal of the acetyl group from the C-2 amino group of GlcNAc (or MurNAc) generates glucosamine (GlcN) residues. This modification confers significant resistance to lysozyme, a key host defense enzyme abundant in tears, saliva, and phagocytes. Lysozyme hydrolyzes the β(1,4) bond between MurNAc and GlcNAc but requires the N-acetyl group for optimal binding to its substrate. N-Deacetylation, prevalent in pathogens like Listeria monocytogenes and Streptococcus pneumoniae, thus constitutes a major immune evasion strategy. Deacetylated PG is also a poorer ligand for certain peptidoglycan recognition proteins (PGRPs) of the innate immune system [4] [8] [10].
  • O-Acetylation: Addition of an acetyl group to the C-6 hydroxyl group of GlcNAc (or MurNAc) is catalyzed by O-acetyltransferases (e.g., OatA in S. aureus). This steric modification impedes the activity of lysozyme by blocking access to its cleavage site. Furthermore, O-acetylation significantly increases the structural rigidity of the peptidoglycan sacculus. Solid-state NMR studies on Staphylococcus aureus demonstrate that O-acetylation reduces the local chain mobility and enhances the packing density of the glycan strands, contributing to the mechanical robustness required to withstand high internal turgor pressure (often exceeding 20 atm in Gram-positive bacteria). However, this rigidity necessitates compensatory increases in autolysin activity for cell growth and division [3] [8].

Table 2: Functional Impact of GlcNAc Modifications in Peptidoglycan

ModificationChemical ChangePrimary EnzymesFunctional Consequences
N-DeacetylationRemoval of acetyl group from GlcNAc/MurNAc C2-NH₂Peptidoglycan N-deacetylases (e.g., PgdA)Lysozyme resistance; Reduced immune recognition via PGRPs
O-AcetylationAddition of acetyl group to GlcNAc/MurNAc C6-OHO-Acetyltransferases (e.g., OatA, PatA/PatB)Lysozyme resistance; Increased glycan chain rigidity and packing density; Altered autolysin activity

Three-Dimensional Mesh Formation

The fundamental strength of peptidoglycan arises not merely from the glycan strands but from their extensive cross-linking via peptide stems. This cross-linking creates a covalently closed, net-like structure (sacculus) enveloping the entire cell. The type and extent of cross-linking exhibit profound differences between Gram-positive and Gram-negative bacteria, directly influencing their architecture and properties:

  • Gram-Negative Bacteria (e.g., E. coli): Possess a thin peptidoglycan layer (typically 2-8 nm thick, representing ~10% of cell wall dry weight). Cross-linking primarily occurs via direct 4→3 linkages between the carboxyl group of the fourth residue (D-Ala) on one stem and the free amine of the third residue (usually mDAP) on an adjacent stem. This direct linkage results in a relatively low cross-linking density (typically 25-50%). The glycan chains are generally longer (average ~30-60 disaccharide units) but form a largely monolayer structure parallel to the cytoplasmic membrane, as visualized by cryo-electron tomography. The resulting mesh has larger pores, allowing easier passage of molecules [1] [3] [6].
  • Gram-Positive Bacteria (e.g., S. aureus): Feature a much thicker peptidoglycan layer (20-80 nm, ~90% of cell wall dry weight). Cross-linking frequently involves bridge-forming 3→4 linkages. A peptide interbridge (e.g., pentaglycine (Gly₅) in S. aureus, single D-Asp in E. faecium) links the amino group of the third residue (e.g., L-Lys) on one stem to the carboxyl group of the terminal D-Ala (position 4) on an adjacent stem. This configuration allows for an exceptionally high cross-linking density (up to 80-90% in S. aureus). Although the glycan chains are significantly shorter (average ~6 disaccharide units in S. aureus), the dense cross-linking creates a multilayered, highly ordered scaffold. Solid-state NMR data indicates these short chains adopt a 4-fold screw helical symmetry (40 Å periodicity) and are packed perpendicularly or at steep angles relative to the membrane ("scaffold model"), forming a dense matrix resistant to mechanical stress and osmotic pressure [3] [6] [10].

Table 3: Peptidoglycan Architecture in Gram-Positive vs. Gram-Negative Bacteria

FeatureGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)
Layer Thickness20-80 nm2-8 nm
% Cell Wall Dry Weight~90%~10%
Dominant Cross-Link TypeBridged (3→4) e.g., L-Lys-(Gly₅)-D-AlaDirect (4→3) e.g., mDAP-D-Ala
Cross-Linking DensityVery High (70-90%)Moderate (25-50%)
Average Glycan Chain Length (Disaccharide Units)Short (e.g., ~6 in S. aureus; longer in others)Long (30-60)
Proposed Sacculus ArchitectureMulti-layered, dense scaffold (strands perpendicular/tilted)Single (or few) layered mesh (strands largely parallel)
Peptidoglycan Hydrolase SensitivityGenerally less sensitive due to thickness/modificationsGenerally more sensitive

Properties

Product Name

Peptidoglycan(N-acetyl-D-glucosamine)

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-3-aminooxypropanoyl]amino]-6-aminohexanoyl]amino]propanoic acid

Molecular Formula

C34H60N8O18

Molecular Weight

868.9 g/mol

InChI

InChI=1S/C34H60N8O18/c1-13(28(49)42-19(12-56-36)31(52)41-18(8-6-7-9-35)30(51)38-14(2)32(53)54)37-29(50)15(3)57-27-23(40-17(5)46)33(55)58-21(11-44)26(27)60-34-22(39-16(4)45)25(48)24(47)20(10-43)59-34/h13-15,18-27,33-34,43-44,47-48,55H,6-12,35-36H2,1-5H3,(H,37,50)(H,38,51)(H,39,45)(H,40,46)(H,41,52)(H,42,49)(H,53,54)/t13-,14+,15+,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,33+,34-/m0/s1

InChI Key

CKCOYJUVSJOCOA-DCHKRTDBSA-N

SMILES

CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CON)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

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